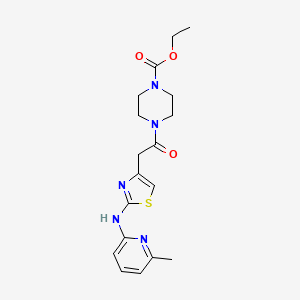

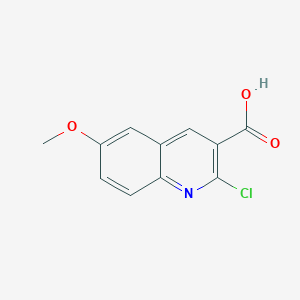

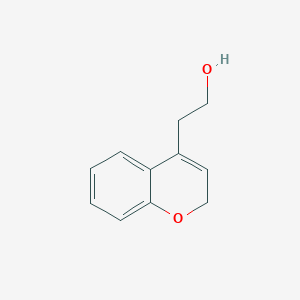

Ethyl 4-(2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetyl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate was achieved via the Hantzsch reaction and partial in situ transesterification during recrystallization .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the structure of rat neuronal nitric oxide synthase heme domain in complex with (S)-6-(2-Amino-2-(3-(2-(6-amino-4-methylpyridin-2-yl) ethyl)phenyl)ethyl)-4-methylpyridin-2-amine was reported .Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been found, related compounds have been studied. For instance, the reaction of cyanoacrylamide derivatives with bi-nucleophile as hydrazine hydrate and thiosemicarbazide afforded the corresponding pyrazole derivatives .Scientific Research Applications

Metabolic Pathways and Disposition

Ethyl 4-(2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetyl)piperazine-1-carboxylate and similar compounds have been studied for their metabolic pathways and disposition in humans and other organisms. For instance, a study on the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, demonstrated its extensive metabolism and elimination predominantly via feces, with minor urinary excretion. The study highlighted the compound's complex metabolic processes involving oxidation and rearrangement leading to various metabolites (Renzulli et al., 2011).

Another example involves the metabolism of zipeprol, where studies have shown that it is partially eliminated untransformed, undergoing processes such as N-dealkylation, oxidation, and hydroxylation to produce several metabolites. This research underlines the extensive biotransformation these types of compounds undergo and their potential implications for drug development and therapeutic applications (Constantin & Pognat, 1978).

Pharmacokinetics and Excretion

Investigations into the pharmacokinetics and excretion of compounds like CP-945,598, a cannabinoid CB1 receptor antagonist, reveal the importance of understanding absorption rates, metabolic pathways, and elimination routes for the effective development of therapeutic agents. This particular study showed slow absorption with Tmax at 6 hours and extensive metabolism with less than 2% of the dose recovered as unchanged drug, indicating the compound's significant transformation in the body (Miao et al., 2012).

Toxicity and Safety Assessments

The safety and potential nephrotoxicity of compounds such as cefazedone, when combined with gentamicin, have also been evaluated, emphasizing the need for careful assessment of drug interactions and side effects. These studies provide valuable data for the safe and effective use of new pharmacological agents (Mondorf Aw, 1979).

properties

IUPAC Name |

ethyl 4-[2-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]acetyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O3S/c1-3-26-18(25)23-9-7-22(8-10-23)16(24)11-14-12-27-17(20-14)21-15-6-4-5-13(2)19-15/h4-6,12H,3,7-11H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJQVTFFPRTXKGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC3=CC=CC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2818592.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2818597.png)

![N-(3,5-dimethylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2818599.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acrylamide](/img/structure/B2818602.png)

![3-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidine-1-sulfonyl fluoride](/img/structure/B2818613.png)

![2-Chloro-3-[(2,6-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2818614.png)